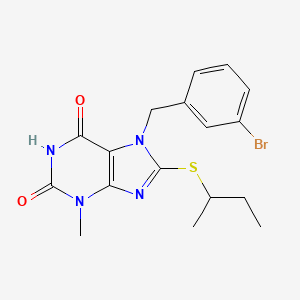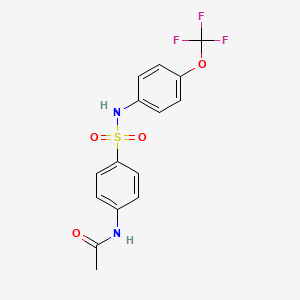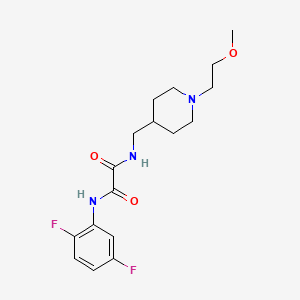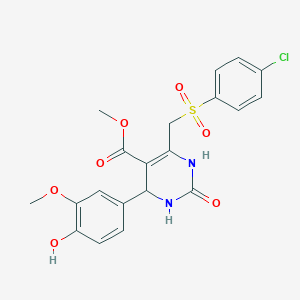
7-(3-bromobenzyl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related purine dione derivatives typically involves specific substitution reactions that introduce different functional groups at designated positions on the purine skeleton. For example, the synthesis of carboxybenzyl-substituted purine diones has been accomplished through strategies that include the use of protective groups, nucleophilic substitution reactions, and conditions tailored to avoid undesirable side reactions (Didunyemi et al., 2015). Protective groups like the thietanyl group have been employed to facilitate the introduction of substituents at the 8-position without affecting the N7 position, showcasing the nuanced approach required for selective synthesis (F. Khaliullin & Y. Shabalina, 2020).
Molecular Structure Analysis
The molecular structure of purine diones is crucial for their biological activity. The detailed characterization of these compounds often involves NMR, ESI MS, and sometimes X-ray crystallography to determine their precise molecular configuration and the orientation of substituents. The structure-activity relationship (SAR) analysis reveals how different substitutions influence the compound's interaction with biological targets (Didunyemi et al., 2015).
Chemical Reactions and Properties
The reactivity of purine diones towards various chemical agents, including nucleophiles and electrophiles, sheds light on their chemical properties. For instance, the reaction of bromophenols with nucleoside bases has been explored to understand the coupling reactions involving purine derivatives. These studies contribute to our knowledge of how purine diones can be functionalized or transformed into more complex molecules (Ming Ma et al., 2007).
Wissenschaftliche Forschungsanwendungen
Bromophenols Coupled with Nucleoside Bases
Bromophenols coupled with nucleoside bases, including derivatives similar to 7-(3-bromobenzyl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, have been isolated from the red alga Rhodomela confervoides. These compounds are identified for their unique structural properties, analyzed using spectroscopic and chemical methods (Ma et al., 2007).
Synthesis and Antidepressant Properties
The synthesis and antidepressant properties of related purine diones have been studied. These compounds, synthesized through specific reactions, exhibited antidepressant activity at certain dosages (Khaliullin et al., 2018).
Thietanyl Protection in Synthesis
The use of thietanyl protecting group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones has been explored. This method provides a new route for synthesizing similar purine dione compounds, highlighting the advantages of thietanyl protection (Khaliullin & Shabalina, 2020).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione, with modifications at N-1 and N-7 positions, have been synthesized and characterized as DPP-IV inhibitors. These compounds show moderate to good inhibitory activities against DPP-IV, contributing to potential therapeutic applications (Mo et al., 2015).
Reaction with Trisamine
A study on the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine has revealed unusual reaction products. These findings contribute to the understanding of the chemical behavior of such compounds in different conditions (Khaliullin & Shabalina, 2020).
Synthesis of New Purineselenyl and Thiadiazolyl Derivatives
The synthesis of new purineselenyl and thiadiazolyl derivatives based on 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones has been reported, illustrating the potential of such derivatives in developing new chemical entities (Gobouri, 2020).
Eigenschaften
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-butan-2-ylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2S/c1-4-10(2)25-17-19-14-13(15(23)20-16(24)21(14)3)22(17)9-11-6-5-7-12(18)8-11/h5-8,10H,4,9H2,1-3H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRXESUBTAROCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)
![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2485825.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)

![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)